Physicochemical Differentiation: Predicted logP of 3-(Aminomethyl)adamantane-1-carboxylic Acid vs. Gabapentin and Pregabalin
Computationally predicted logP values distinguish 3-(aminomethyl)adamantane-1-carboxylic acid from first-line gabapentinoids. The target compound exhibits a predicted logP of approximately 1.25–1.62 (depending on the computational model), compared to an experimentally determined logP of -1.25 for gabapentin (n-octanol/0.05 M phosphate buffer, pH 7.4) and a predicted logP of -1.1 for pregabalin [1]. This difference of >2.3 log units indicates approximately 200-fold greater lipophilicity for the adamantane derivative, which may enhance passive membrane permeability and central nervous system (CNS) partitioning. The increased lipophilicity is attributable to the hydrophobic adamantane cage, which provides a larger hydrocarbon surface area (molecular weight 209.28 vs. 171.24 for gabapentin) [2].
| Evidence Dimension | Logarithm of the octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP 1.25 (ChemDiv) to 1.62 (ChemScene computational model) |
| Comparator Or Baseline | Gabapentin experimental logP -1.25 (at pH 7.4); Pregabalin predicted logP -1.1 |
| Quantified Difference | ΔlogP ≈ +2.3 to +2.8 (target more lipophilic by ~200-fold) |
| Conditions | Target compound logP values are computationally predicted (ALogP or consensus models); gabapentin logP measured experimentally at pH 7.4 in n-octanol/phosphate buffer. |
Why This Matters
Higher predicted logP suggests improved passive membrane diffusion relative to gabapentin, which may be advantageous when designing CNS-penetrant probes or prodrugs where the adamantane scaffold enhances brain partitioning.
- [1] DailyMed. GABAPENTIN solution — Clinical Pharmacology: log of the partition coefficient (n-octanol/0.05M phosphate buffer) at pH 7.4 is -1.25. Available at: https://dailymed.nlm.nih.gov View Source
- [2] O'Brien FE, Dinan TG, Griffin BT, Cryan JF. Interactions between antidepressants and P-glycoprotein at the blood-brain barrier: clinical significance of in vitro and in vivo findings. Br J Pharmacol. 2012;165(2):289-312. Note: Comparative MW and logP of gabapentinoids discussed. View Source
